4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride
Overview
Description
“4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride” is a chemical compound. It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H16N2O . Its molecular weight is 144.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 193-194 °C, a density of 0.970 g/mL at 25 °C, and a refractive index of n20/D 1.4730 (lit.) .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity
The synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, involving piperazine structures, has shown moderate to good antimicrobial activity, indicating their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Rho Kinase Inhibition
A scalable synthesis process for a novel Rho kinase inhibitor, showcasing an unsymmetrical urea structure and derived from piperazine, emphasizes its potential application in treating central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Fluorescent Ligands for Receptor Studies
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety highlights their application in visualizing 5-HT1A receptors overexpressed in cells, aiding in receptor studies and drug development (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Peptide Derivatization for Mass Spectrometry
Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides, significantly enhancing the ionization efficiency in mass spectrometry. This application is crucial for sensitive peptide and protein analysis (Qiao, Sun, Chen, Zhou, Yang, Liang, Zhang, & Zhang, 2011).
Antihyperglycemic Evaluation
Novel carboximidamides derived from cyanamides linked with pyrimidine moiety, which involve piperazine structures, have shown significant antihyperglycemic activity. These findings suggest their potential as therapeutic agents against diabetes (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride are EGFR, BRAF, and CDK2 . These targets play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .
Mode of Action
This compound interacts with its targets (EGFR, BRAF, and CDK2) to inhibit their activity . This inhibition disrupts the normal functioning of these proteins, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR, BRAF, and CDK2 pathways . These pathways are involved in cell proliferation and survival. By inhibiting these pathways, the compound can exert an antiproliferative effect .
Pharmacokinetics
Result of Action
The result of the action of this compound is a decrease in cell proliferation and survival . This is achieved through the inhibition of EGFR, BRAF, and CDK2, which disrupts the normal functioning of these proteins .
Action Environment
properties
IUPAC Name |
4-(2-methoxyethyl)piperazine-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O.ClH/c1-13-7-6-11-2-4-12(5-3-11)8(9)10;/h2-7H2,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTYBCWAWUAWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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